

Application Notes and Protocols: SU5402 for Directed Differentiation of iPSCs

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Compound of Interest

Compound Name: SU 5402 (GMP)

Cat. No.: B1684518

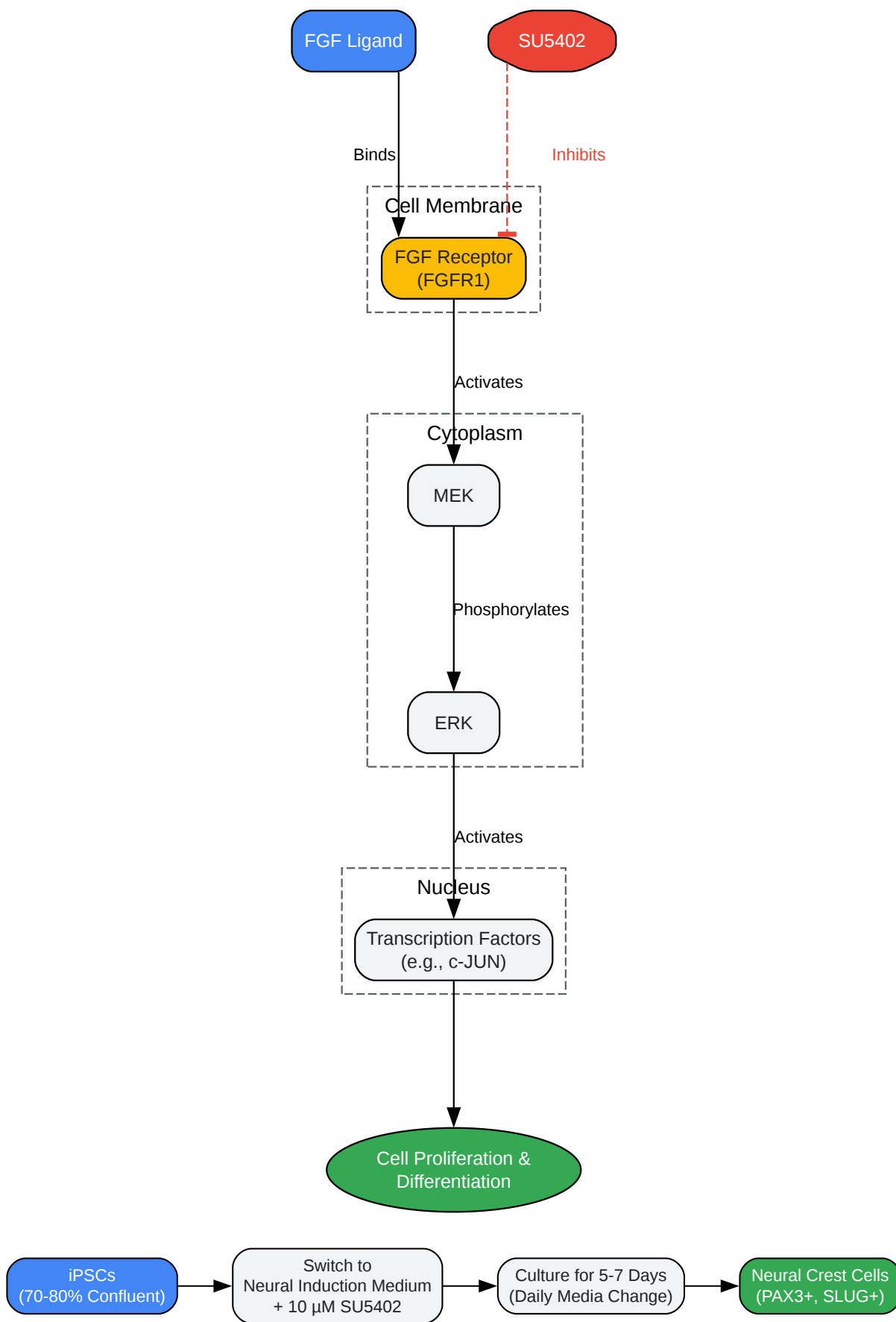
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Introduction

SU5402 is a synthetic small molecule that functions as a potent and selective inhibitor of specific receptor tyrosine kinases (RTKs).[1][2] It is widely utilized in stem cell biology to direct the differentiation of induced pluripotent stem cells (iPSCs) by modulating key signaling pathways. As an indolinone-based compound, SU5402 primarily targets the ATP-binding site of the kinase domain of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby blocking downstream signaling cascades crucial for cell proliferation and fate decisions.[1][3] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of SU5402 in iPSC differentiation.

Mechanism of Action

SU5402 exerts its biological effects by inhibiting the autophosphorylation and activation of receptor tyrosine kinases. Its primary targets are FGFR1 and VEGFR2, with a lesser affinity for Platelet-Derived Growth Factor Receptor Beta (PDGFR β).[4] By blocking these receptors, SU5402 effectively inhibits the downstream MEK/ERK signaling pathway, which is a central regulator of cell proliferation, survival, and differentiation. In the context of iPSC culture, inhibition of the FGF/ERK pathway by SU5402 is a key mechanism for maintaining a naive state of pluripotency (as part of a "3i" cocktail) or for directing cells away from an FGF-dependent fate, such as epiblast, towards alternative lineages like the neural crest.



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